molecular formula C17H13BrCl2N2O B2865751 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 392327-93-4

1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B2865751
CAS No.: 392327-93-4
M. Wt: 412.11
InChI Key: LIDFMEIPDYRRIT-UHFFFAOYSA-N
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Description

1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone is a synthetic organic compound belonging to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with bromophenyl and dichlorophenyl groups, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The bromophenyl and dichlorophenyl groups are introduced through electrophilic aromatic substitution reactions. This can be achieved using bromine and chlorine reagents in the presence of catalysts such as iron(III) chloride or aluminum chloride.

    Final Assembly: The final step involves the coupling of the substituted pyrazole with ethanone derivatives under controlled conditions, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active pyrazoles.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit enzymes involved in inflammatory pathways or modulate receptors in the central nervous system.

    Pathways Involved: The exact pathways depend on the biological context but may include inhibition of cyclooxygenase (COX) enzymes, modulation of neurotransmitter receptors, or interference with cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

    1-[5-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone: Similar structure but with a chlorine atom instead of bromine, potentially altering its biological activity and chemical reactivity.

    1-[5-(4-Methylphenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone: Contains a methyl group, which may affect its pharmacokinetic properties and potency.

Uniqueness: 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone is unique due to the presence of both bromine and dichlorophenyl groups, which can confer distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrCl2N2O/c1-10(23)22-17(14-7-6-13(19)8-15(14)20)9-16(21-22)11-2-4-12(18)5-3-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDFMEIPDYRRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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